molecular formula C33H59N9O11 B12583086 L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine CAS No. 647837-45-4

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine

Katalognummer: B12583086
CAS-Nummer: 647837-45-4
Molekulargewicht: 757.9 g/mol
InChI-Schlüssel: ATRLCKXVSBANBE-XPNRJHATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues.

    Reduction: Reducing agents can reduce disulfide bonds if present.

    Substitution: Specific amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.

Wissenschaftliche Forschungsanwendungen

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industrial: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

    L-Alanyl-L-isoleucine: Another dipeptide with similar properties.

    L-Valyl-L-valine: A dipeptide used in biochemical research.

Uniqueness

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be as effective.

Eigenschaften

CAS-Nummer

647837-45-4

Molekularformel

C33H59N9O11

Molekulargewicht

757.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H59N9O11/c1-10-17(6)25(34)30(49)37-12-22(44)35-13-23(45)38-18(7)28(47)36-14-24(46)41-26(16(4)5)31(50)42-27(20(9)43)32(51)39-19(8)29(48)40-21(33(52)53)11-15(2)3/h15-21,25-27,43H,10-14,34H2,1-9H3,(H,35,44)(H,36,47)(H,37,49)(H,38,45)(H,39,51)(H,40,48)(H,41,46)(H,42,50)(H,52,53)/t17-,18-,19-,20+,21-,25-,26-,27-/m0/s1

InChI-Schlüssel

ATRLCKXVSBANBE-XPNRJHATSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.